molecular formula C6H13NO3 B14706686 2-Methyl-2-[(methylcarbamoyl)peroxy]propane CAS No. 20550-68-9

2-Methyl-2-[(methylcarbamoyl)peroxy]propane

Cat. No.: B14706686
CAS No.: 20550-68-9
M. Wt: 147.17 g/mol
InChI Key: ASICVHCFYHTBIZ-UHFFFAOYSA-N
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Description

2-Methyl-2-[(methylcarbamoyl)peroxy]propane is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a peroxy group, which makes it highly reactive and useful in various chemical processes.

Preparation Methods

The synthesis of 2-Methyl-2-[(methylcarbamoyl)peroxy]propane typically involves the reaction of 2-methylpropane with methyl isocyanate and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy group. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Methyl-2-[(methylcarbamoyl)peroxy]propane undergoes various types of chemical reactions, including:

    Oxidation: The peroxy group in the compound makes it a strong oxidizing agent. It can oxidize various organic substrates, leading to the formation of alcohols, ketones, and carboxylic acids.

    Reduction: Under specific conditions, the compound can be reduced to form 2-methyl-2-(methylcarbamoyl)propane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxy group is replaced by other nucleophiles such as halides or amines.

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substrates involved.

Scientific Research Applications

2-Methyl-2-[(methylcarbamoyl)peroxy]propane has a wide range of applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of alcohols and ketones from alkenes and alkynes.

    Biology: The compound is used in biochemical studies to investigate the effects of oxidative stress on biological systems.

    Industry: The compound is used in the production of polymers and other industrial chemicals, where its reactivity is harnessed to initiate polymerization reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(methylcarbamoyl)peroxy]propane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-2-[(methylcarbamoyl)peroxy]propane can be compared with other peroxy compounds, such as:

    Methyl peroxy radical (CH3O2): Similar in its oxidizing properties but differs in its molecular structure and reactivity.

    Acetyl peroxy radical (CH3C(O)O2): Another peroxy compound with distinct reactivity and applications.

    2-Methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime: Shares some structural similarities but has different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of a peroxy group with a methylcarbamoyl moiety, which imparts distinct reactivity and applications in various fields.

Properties

CAS No.

20550-68-9

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

tert-butyl N-methylcarbamoperoxoate

InChI

InChI=1S/C6H13NO3/c1-6(2,3)10-9-5(8)7-4/h1-4H3,(H,7,8)

InChI Key

ASICVHCFYHTBIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)NC

Origin of Product

United States

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